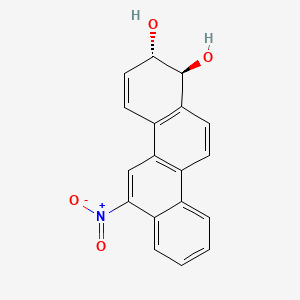
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene is a significant compound in the field of chemical research due to its mutagenic and carcinogenic properties. It is a metabolite of 6-nitrochrysene, an environmental pollutant known for its potent mammary carcinogenic effects in rats . The compound has been extensively studied for its role in chemical carcinogenesis and its mutagenic activities in various biological systems .
Vorbereitungsmethoden
The synthesis of 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene typically involves the metabolism of 6-nitrochrysene. This process can be carried out using rat liver microsomes treated with Aroclor 1254 . The major ethyl acetate-soluble metabolite is identified based on its mass, UV, and proton magnetic resonance spectra . The reaction conditions include aerobic and anaerobic environments, with the latter producing both this compound and 6-aminochrysene .
Analyse Chemischer Reaktionen
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene undergoes several types of chemical reactions, including:
Oxidation: Further metabolism under aerobic conditions leads to the formation of 1,2-dihydroxy-6-nitrochrysene.
Reduction: The compound can be reduced to form 6-aminochrysene under anaerobic conditions.
Common reagents used in these reactions include rat liver 9000 × g supernatant and various solvents like ethyl acetate . The major products formed from these reactions are 1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene involves its metabolism to reactive intermediates that can form DNA adducts. These adducts lead to mutations, which can result in carcinogenesis . The compound’s mutagenic activity is influenced by its stereochemistry, with the [R,R]-isomer being more potent than the [S,S]-isomer . The major molecular targets include DNA, where the compound induces base-pair substitutions such as AT→GC and AT→TA .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene is unique compared to other similar compounds due to its specific metabolic pathway and potent mutagenic effects. Similar compounds include:
6-Nitrochrysene: The parent compound, known for its carcinogenic properties.
6-Aminochrysene: A reduction product of this compound, also mutagenic.
1,2-Dihydroxy-6-nitrochrysene: An oxidation product with similar mutagenic properties.
These compounds share similar metabolic pathways but differ in their mutagenic potency and the types of DNA adducts they form .
Eigenschaften
CAS-Nummer |
91828-72-7 |
|---|---|
Molekularformel |
C18H13NO4 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
(1S,2S)-6-nitro-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H13NO4/c20-17-8-7-12-14(18(17)21)6-5-11-10-3-1-2-4-13(10)16(19(22)23)9-15(11)12/h1-9,17-18,20-21H/t17-,18-/m0/s1 |
InChI-Schlüssel |
LZFRXTYVXJWZHG-ROUUACIJSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)C(C(C=C4)O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)C(C(C=C4)O)O |
Synonyme |
1,2-DDNCR 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















